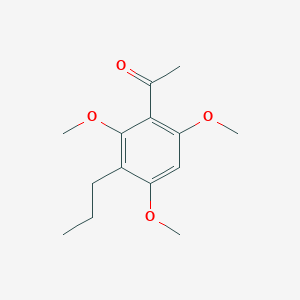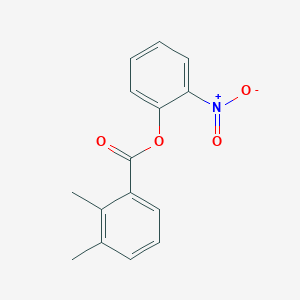
2-Nitrophenyl 2,3-dimethylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nitrophenyl 2,3-dimethylbenzoate is an organic compound with the molecular formula C15H13NO4. It is a derivative of benzoic acid and is characterized by the presence of a nitro group attached to the phenyl ring and two methyl groups on the benzoate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitrophenyl 2,3-dimethylbenzoate typically involves the esterification of 2-nitrophenol with 2,3-dimethylbenzoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base like pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and efficient mixing, can significantly improve the scalability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Nitrophenyl 2,3-dimethylbenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Reduction: 2-Aminophenyl 2,3-dimethylbenzoate.
Substitution: Various substituted esters or amides depending on the nucleophile used.
Applications De Recherche Scientifique
2-Nitrophenyl 2,3-dimethylbenzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments
Mécanisme D'action
The mechanism of action of 2-nitrophenyl 2,3-dimethylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can covalently modify target proteins, leading to inhibition or activation of their function. The ester moiety can also be hydrolyzed by esterases, releasing the active components that exert biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Nitrophenyl benzoate: Lacks the methyl groups on the benzoate moiety.
2-Nitrophenyl 4-methylbenzoate: Contains a single methyl group on the benzoate moiety.
2-Nitrophenyl 3,4-dimethylbenzoate: Has methyl groups at different positions on the benzoate moiety.
Uniqueness
2-Nitrophenyl 2,3-dimethylbenzoate is unique due to the specific positioning of the nitro group and the two methyl groups, which confer distinct steric and electronic properties. These features influence its reactivity and interactions with biological targets, making it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C15H13NO4 |
|---|---|
Poids moléculaire |
271.27 g/mol |
Nom IUPAC |
(2-nitrophenyl) 2,3-dimethylbenzoate |
InChI |
InChI=1S/C15H13NO4/c1-10-6-5-7-12(11(10)2)15(17)20-14-9-4-3-8-13(14)16(18)19/h3-9H,1-2H3 |
Clé InChI |
XNFMTTJDASIWNW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C(=O)OC2=CC=CC=C2[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2,6-Dichlorophenyl)methyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B11717068.png)
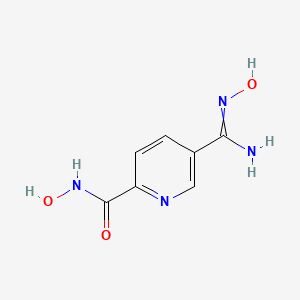
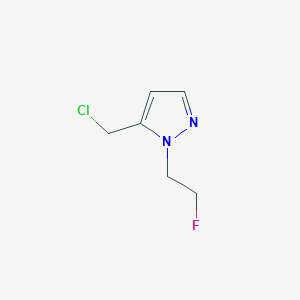
![6-Chloro-1-methyl-pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B11717083.png)
![N,N-dimethyl-N'-(2,2,2-trichloro-1-{[(4-chloroanilino)carbothioyl]amino}ethyl)urea](/img/structure/B11717094.png)
![5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole hydrochloride](/img/structure/B11717101.png)

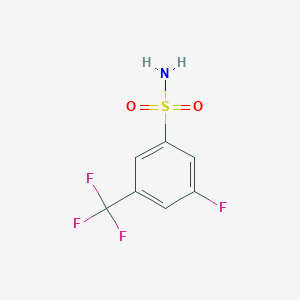

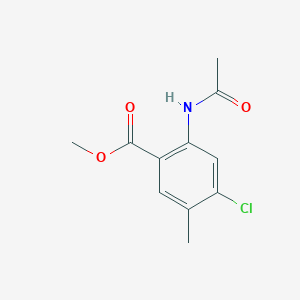

![4-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride](/img/structure/B11717158.png)
![1-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B11717165.png)
